6-Butyl-4-oxo-4H-chromene-3-carbonitrile
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Overview
Description
6-Butyl-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-4-oxo-4H-chromene-3-carbonitrile can be achieved through a multi-component reaction. One efficient method involves a one-pot synthesis using 4-oxo-4H-chromene-3-carbaldehyde, malononitrile, and butylamine under catalyst-free conditions in an ethanol-water mixture (3:1 v/v) . This method is environmentally friendly and avoids the use of toxic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less-toxic solvents and catalyst-free conditions, are likely to be employed to ensure sustainability and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amides, and other substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Butyl-4-oxo-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing materials.
Mechanism of Action
The mechanism of action of 6-Butyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-chromene-3-carbonitrile: Lacks the butyl group, which may affect its biological activity and solubility.
6-Tert-butyl-4-oxo-4H-chromene-3-carbonitrile: Similar structure but with a tert-butyl group, which can influence its steric properties and reactivity.
2-Amino-4H-chromene-3-carbonitrile: Contains an amino group, which can significantly alter its chemical and biological properties.
Uniqueness
6-Butyl-4-oxo-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
Properties
CAS No. |
50743-34-5 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-butyl-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO2/c1-2-3-4-10-5-6-13-12(7-10)14(16)11(8-15)9-17-13/h5-7,9H,2-4H2,1H3 |
InChI Key |
UXGUBAGVZCITKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origin of Product |
United States |
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